molecular formula C12H10F2N2 B6144135 (2,5-difluorophenyl)(pyridin-4-yl)methanamine CAS No. 1020994-38-0

(2,5-difluorophenyl)(pyridin-4-yl)methanamine

Cat. No.: B6144135
CAS No.: 1020994-38-0
M. Wt: 220.22 g/mol
InChI Key: ULCQZXRSMQHROF-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(pyridin-4-yl)methanamine is an organic compound with the molecular formula C12H10F2N2 It is a derivative of methanamine, where the methanamine group is substituted with a 2,5-difluorophenyl group and a pyridin-4-yl group

Scientific Research Applications

(2,5-Difluorophenyl)(pyridin-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Future Directions

The future directions for research on “(2,5-difluorophenyl)(pyridin-4-yl)methanamine” could include elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. Further studies are needed to fully understand this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-difluorophenyl)(pyridin-4-yl)methanamine typically involves the reaction of 2,5-difluorobenzaldehyde with pyridin-4-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is conducted in a suitable solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are conducted under mild to moderate temperatures.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)(pyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)(pyridin-4-yl)methanamine
  • (2,5-Difluorophenyl)(pyridin-3-yl)methanamine
  • (2,5-Difluorophenyl)(pyridin-2-yl)methanamine

Uniqueness

(2,5-Difluorophenyl)(pyridin-4-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the pyridin-4-yl substitution. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(2,5-difluorophenyl)-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCQZXRSMQHROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=CC=NC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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